
Acetamide, N-(1,6-dihydro-4-(1-hydroxy-3-oxo-2-(phenylthio)-1-buten-1-yl)-6-oxo-2-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(1,6-dihydro-4-(1-hydroxy-3-oxo-2-(phenylthio)-1-buten-1-yl)-6-oxo-2-pyrimidinyl)- is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenylthio group, and a butenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,6-dihydro-4-(1-hydroxy-3-oxo-2-(phenylthio)-1-buten-1-yl)-6-oxo-2-pyrimidinyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a urea derivative under acidic conditions.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiophenol and an appropriate leaving group.
Formation of the Butenyl Chain: The butenyl chain can be formed through an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural features allow it to interact with specific biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives.
作用機序
The mechanism of action of Acetamide, N-(1,6-dihydro-4-(1-hydroxy-3-oxo-2-(phenylthio)-1-buten-1-yl)-6-oxo-2-pyrimidinyl)- involves its interaction with specific molecular targets. The phenylthio group and the pyrimidine ring can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Acetamide, N-(1,6-dihydro-4-(1-hydroxy-3-oxo-2-(methylthio)-1-buten-1-yl)-6-oxo-2-pyrimidinyl)
- Acetamide, N-(1,6-dihydro-4-(1-hydroxy-3-oxo-2-(ethylthio)-1-buten-1-yl)-6-oxo-2-pyrimidinyl)
- Acetamide, N-(1,6-dihydro-4-(1-hydroxy-3-oxo-2-(propylthio)-1-buten-1-yl)-6-oxo-2-pyrimidinyl)
Uniqueness
The uniqueness of Acetamide, N-(1,6-dihydro-4-(1-hydroxy-3-oxo-2-(phenylthio)-1-buten-1-yl)-6-oxo-2-pyrimidinyl)- lies in its phenylthio group, which provides distinct chemical reactivity and biological activity compared to its analogs with different alkylthio groups. This structural feature enhances its potential for diverse applications in various fields.
特性
CAS番号 |
86971-06-4 |
|---|---|
分子式 |
C16H15N3O4S |
分子量 |
345.4 g/mol |
IUPAC名 |
N-[4-[(E)-1-hydroxy-3-oxo-2-phenylsulfanylbut-1-enyl]-6-oxo-1H-pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C16H15N3O4S/c1-9(20)15(24-11-6-4-3-5-7-11)14(23)12-8-13(22)19-16(18-12)17-10(2)21/h3-8,23H,1-2H3,(H2,17,18,19,21,22)/b15-14+ |
InChIキー |
FIZZWTCETWUZDQ-CCEZHUSRSA-N |
異性体SMILES |
CC(=O)/C(=C(/C1=CC(=O)NC(=N1)NC(=O)C)\O)/SC2=CC=CC=C2 |
正規SMILES |
CC(=O)C(=C(C1=CC(=O)NC(=N1)NC(=O)C)O)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


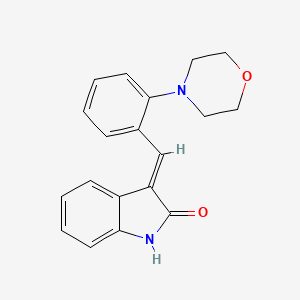
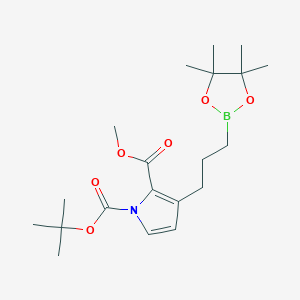
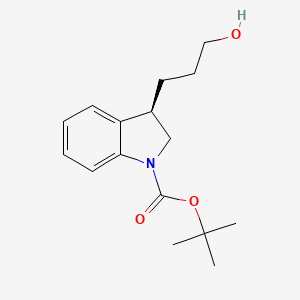
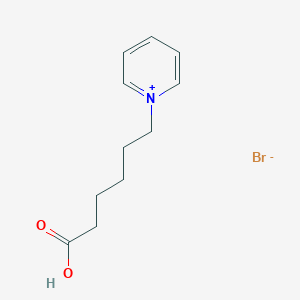
![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)

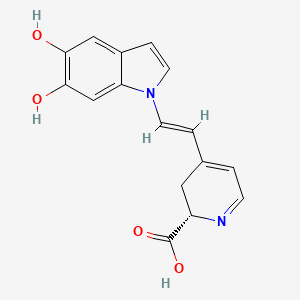
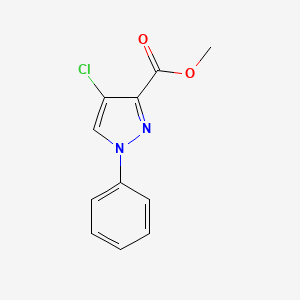
![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)

![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)
